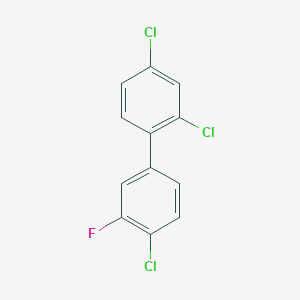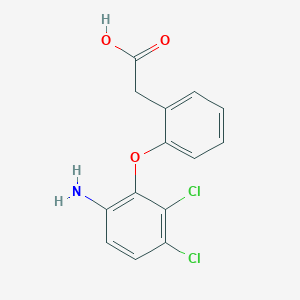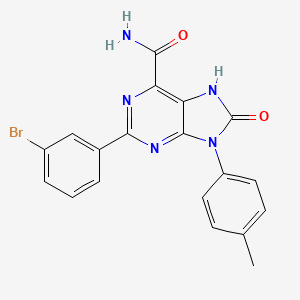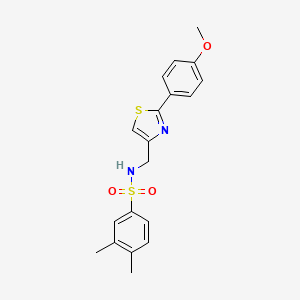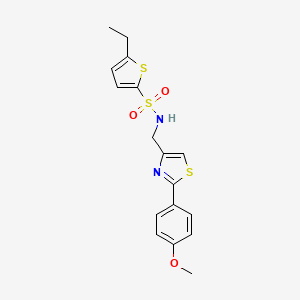
(1-Bromomethylcyclopropylmethyl)benzene
Übersicht
Beschreibung
“(1-Bromomethylcyclopropylmethyl)benzene” is a chemical compound with the CAS Number: 863506-85-8 . It has a molecular weight of 225.13 .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the bromination of a benzene derivative . The order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, could be used . The retrosynthetic analysis has provided two valid routes from benzene .
Molecular Structure Analysis
According to the molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Chemical Reactions Analysis
When substituted benzene compounds undergo electrophilic substitution reactions, two related features must be considered. The first is the relative reactivity of the compound compared with benzene itself . The main reactions which benzene will undergo include the replacement of one of the 6 hydrogen atoms from the benzene ring .
Physical And Chemical Properties Analysis
Benzene, a related compound, belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colourless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .
Wirkmechanismus
Mode of Action
(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-Bromomethylcyclopropylmethyl)benzene is its unique chemical structure, which allows for the synthesis of various biologically active compounds. This compound is also relatively easy to synthesize and purify, making it a useful building block for organic synthesis. However, this compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to air and moisture, which can affect its stability and purity.
Zukünftige Richtungen
There are many future directions for research involving (1-Bromomethylcyclopropylmethyl)benzene. One area of interest is the development of new biologically active compounds based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interaction with biological targets. Finally, there is potential for the development of new synthetic methods for the production of this compound and related compounds.
Wissenschaftliche Forschungsanwendungen
(1-Bromomethylcyclopropylmethyl)benzene has been widely used in scientific research as a building block for the synthesis of other compounds. It has been used in the synthesis of various biologically active molecules, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been used as a ligand for the development of new catalysts for organic synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYORQGIOAUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)
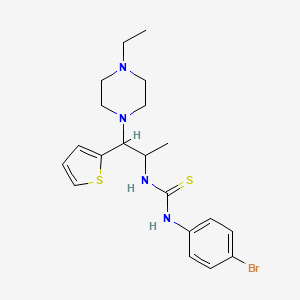
![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide](/img/structure/B3290153.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)
